molecular formula C10H8FNO3 B11721462 Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No.: B11721462
M. Wt: 209.17 g/mol
InChI Key: LAJPDGIMEDQQRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate can be synthesized using various synthetic methodologies. One common method involves the condensation of 2-aminophenol with ethyl fluoroacetate in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under mild conditions . The reaction typically occurs at 50°C in ethanol with aqueous hydrogen peroxide as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and structure-activity relationship (SAR) based on recent scientific findings.

Chemical Structure and Properties

This compound features a benzoxazole ring substituted with a fluorine atom and an ethyl ester group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole class, including this compound, exhibit notable antimicrobial properties . Studies have shown that derivatives can inhibit the growth of various pathogens:

  • Minimum Inhibitory Concentrations (MIC) : The MIC values for related benzoxazole compounds have been reported as low as ≤ 1 μM against Mycobacterium tuberculosis .
  • Activity Against Bacteria and Fungi : The compound has demonstrated effectiveness against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as yeast strains like Pichia pastoris .

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines:

  • Cell Lines Tested : this compound has shown cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cells .
  • IC50 Values : Compounds in this class have exhibited IC50 values ranging from 3.79 to 10.78 µM in different assays, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and metabolic pathways:

  • Inhibition of Enzymes : The compound acts as an inhibitor of MtbIMPDH2, crucial for guanine nucleotide biosynthesis in Mycobacterium tuberculosis .
  • Interference with Cancer Cell Metabolism : It disrupts metabolic processes in cancer cells, leading to apoptosis and reduced proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

CompoundSubstituentBiological ActivityIC50 (µM)
Ethyl 5-fluoroFluorineAntimicrobial, AnticancerVaries by target
Ethyl 5-chloroChlorineDifferent activity profileHigher than fluorine
Ethyl 5-bromoBromineUsed in other medicinal applicationsVaries

The presence of the fluorine atom significantly influences both the chemical reactivity and the biological activity compared to its chloro and bromo analogs .

Case Studies

Several studies have focused on the biological evaluation of benzoxazole derivatives:

  • Antimicrobial Screening : A study evaluated various derivatives against E. coli and found that those with electron-donating groups exhibited higher antibacterial activity .
  • Anticancer Efficacy : Another investigation assessed several benzoxazole compounds for their cytotoxic effects on MCF-7 cells, revealing that modifications at specific positions on the benzoxazole ring enhanced potency .

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3

InChI Key

LAJPDGIMEDQQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CC(=C2)F

Origin of Product

United States

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